molecular formula C20H24N2O4 B3130861 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 345637-92-5

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B3130861
CAS RN: 345637-92-5
M. Wt: 356.4 g/mol
InChI Key: XMBUMMHSQAYNMP-UHFFFAOYSA-N
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Description

The compound is a type of aliphatic heterocyclic compound . It has a complex structure with multiple rings, including a pyridine ring and a bicyclic heptane ring .


Molecular Structure Analysis

The molecular and crystal structure of a similar compound, (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide, has been determined . This provides some insight into the potential structure of the compound .

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • Research has shown that rearrangements of certain pyrimido and diazepino indoles can produce benzodiazocines and benzodiazonines, compounds that are structurally related to the chemical . These rearrangements involve complex chemical reactions and are significant in the synthesis of new chemical entities (Cliffe, Heatherington, & White, 1991).

Stereoselective Cyclisations

  • The compound undergoes base-induced cyclisation to form stereochemically complex molecules. This highlights its role in stereoselective synthetic processes, an area of great interest in organic chemistry (Betts et al., 1999).

Isomerization and Polymerization

  • Isomerization studies of cyclic ethers with carbonyl functional groups reveal the potential of these compounds to transform into various heterocyclic compounds. This research has implications for the development of new materials and pharmaceuticals (Kanoh et al., 2002).

Formation of Complex Heterocycles

  • Investigations into the reactions of levulinic acid with amino acids and diamines showcase the ability to create complex heterocycles. This type of chemical synthesis is critical for developing new drugs and materials (Stájer et al., 2004).

Antibacterial Applications

  • Some derivatives of the chemical have been explored for their antibacterial properties, showing significant in vitro and in vivo activity against various bacterial strains (Remuzon et al., 1992).

Synthesis of N-Heterocycle-Fused Compounds

  • A study focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, demonstrating the compound's utility in creating fused heterocyclic compounds, which are valuable in pharmaceutical research (Dzedulionytė et al., 2022).

Interaction with α,β-Unsaturated Ketones

  • The interaction of derivatives with α,β-unsaturated ketones leads to the synthesis of new heterosystems, which are important in the development of novel organic compounds (Jančienė et al., 2010).

Mannich Reaction Applications

  • The compound's derivatives are used in Mannich reactions to create complex organic structures. These reactions are fundamental in creating bioactive compounds (Dotsenko et al., 2021).

Base-Promoted Cascade Transformations

  • Base-promoted cascade transformations of pyrimidinone derivatives into novel tricyclic bis-diazepinones show the compound's versatility in organic synthesis (Shutalev et al., 2008).

Furan Applications in Diels−Alder Reactions

  • The compound's derivatives have been used in Diels−Alder reactions involving furan, leading to the formation of novel heterocyclic compounds (Stájer et al., 2004).

Synthesis of Polyheterocyclic Systems

  • The multicomponent reaction involving the compound results in the formation of unique polyheterocyclic systems. This is significant in the context of creating diverse chemical libraries for drug discovery (Cao et al., 2019).

Novel Heterocyclic Systems Formation

  • Research on the transformation of aminonaphthyridinones into new heterocyclic systems has shown the utility of the compound in synthesizing complex organic molecules (Deady & Devine, 2006).

properties

IUPAC Name

3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-3,11-14,17-18H,4-10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBUMMHSQAYNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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